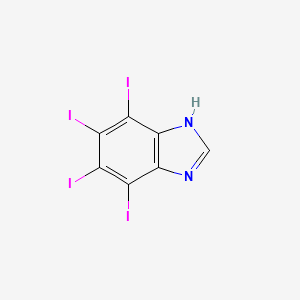

4,5,6,7-Tetraiodo-1H-benzimidazole

描述

TIBI,也称为钛铋碘 ,是一种化学式为C7H2I4N2的化合物。它是一种ATP竞争性抑制剂,可以抑制Rio1酶,该酶在各种生物过程中起着至关重要的作用。 TIBI可以提高酶的热稳定性,使其成为生化研究中一种宝贵的化合物 .

准备方法

合成路线和反应条件

TIBI的合成涉及在受控条件下使钛和铋与碘反应。该过程通常需要高温环境来促进反应。反应可以用以下方式表示:[ \text{Ti} + 2\text{Bi} + 4\text{I}2 \rightarrow \text{TiBi}_2\text{I}_4 ]

工业生产方法

TIBI的工业生产涉及使用专用设备进行大规模合成,以保持所需的温度和压力条件。该过程经过仔细监控,以确保化合物的纯度和产量。合成的TIBI然后使用重结晶和色谱等技术进行纯化,以获得所需的产品。

化学反应分析

反应类型

TIBI会经历各种化学反应,包括:

氧化: TIBI可以被氧化形成更高氧化态的化合物。

还原: TIBI的还原可以导致形成较低氧化态的化合物。

取代: TIBI可以发生取代反应,其中碘原子被其他卤素或官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素交换反应可以在受控条件下使用氯或溴等试剂进行。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,TIBI的氧化可以导致形成钛铋氧化物,而还原可以产生钛铋氢化物。

科学研究应用

TIBI在科学研究中具有广泛的应用,包括:

化学: 由于其独特的性质,用作各种化学反应的催化剂。

生物学: 作为Rio1酶的抑制剂,使其在研究酶动力学和生物途径方面有用。

医学: 由于其对特定酶的抑制作用,在药物开发和治疗干预方面具有潜在的应用。

工业: 由于其稳定性和反应性,用于生产先进材料和涂层。

作用机制

TIBI通过竞争性抑制Rio1酶来发挥其作用。它与酶的ATP结合位点结合,阻止ATP结合,从而抑制酶的活性。 这种抑制会影响各种分子靶标和途径,包括参与细胞生长和增殖的途径 {_svg_2}.

相似化合物的比较

类似化合物

真菌霉素: 另一种具有相似性质的ATP竞争性抑制剂。

钛铋氧化物: 由TIBI氧化形成的化合物,具有不同的化学性质。

钛铋氢化物: 由TIBI还原形成的化合物,具有不同的反应性。

TIBI的独特性

TIBI的独特性在于它对Rio1酶的特定抑制作用,以及它增强酶热稳定性的能力。这使其成为生化研究和工业应用中一种宝贵的工具。

生物活性

4,5,6,7-Tetraiodo-1H-benzimidazole (TIBI) is a halogenated benzimidazole compound that has garnered attention for its potent biological activities, particularly in the realm of cancer research and protein kinase inhibition. This article provides a comprehensive overview of the biological activity associated with TIBI, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

TIBI is characterized by the presence of four iodine atoms at the 4, 5, 6, and 7 positions of the benzimidazole ring. This unique substitution pattern enhances its binding affinity to various biological targets compared to its brominated analogs. The synthesis of TIBI and its derivatives has been explored extensively, with studies focusing on optimizing their inhibitory effects on protein kinases, particularly casein kinase 2 (CK2).

Inhibition of Protein Kinase CK2

One of the most significant findings regarding TIBI is its role as a potent inhibitor of CK2, an enzyme implicated in numerous cellular processes including cell proliferation and survival. Research indicates that TIBI exhibits a half-maximal inhibitory concentration (Ki) of approximately 23 nM against CK2, making it one of the most effective inhibitors identified to date . The compound selectively inhibits the CK2α' subunit more effectively than CK2α, suggesting a nuanced mechanism of action that may be exploited for therapeutic purposes .

Cytotoxicity Against Cancer Cell Lines

TIBI has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that TIBI exhibits strong inhibitory activity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells. The cytotoxicity was evaluated using assays such as MTT and WST-1 tests, which measure cell viability and proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| WM115 (Melanoma) | 30 | DNA damage and hypoxia targeting |

The compound's ability to induce apoptosis was confirmed through caspase activation assays, indicating that TIBI triggers programmed cell death pathways in cancer cells .

Case Studies and Research Findings

- Inhibition Studies : A study investigated the effects of TIBI on CK2 activity in vitro and demonstrated that TIBI derivatives exhibited enhanced potency compared to tetrabrominated counterparts. The structural modifications significantly influenced their biological activity .

- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic properties of TIBI against various tumor cell lines. Results indicated that TIBI not only inhibited cell growth but also caused substantial DNA damage in treated cells .

- Molecular Modeling : Molecular docking studies have provided insights into how TIBI fits into the active site of CK2, supporting experimental findings that suggest stronger binding affinity due to its tetraiodo substitution .

属性

IUPAC Name |

4,5,6,7-tetraiodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFPYANLLWSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。